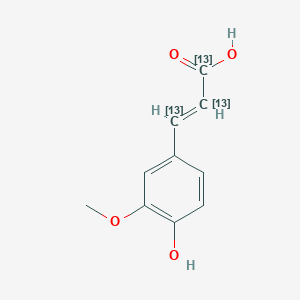

Ferulic acid-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

197.16 g/mol |

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)(1,2,3-13C3)prop-2-enoic acid |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i3+1,5+1,10+1 |

InChI Key |

KSEBMYQBYZTDHS-SQDGEFSZSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/[13CH]=[13CH]/[13C](=O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Ferulic Acid-13C3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of Ferulic acid-13C3, a stable isotope-labeled version of the naturally occurring phenolic compound, ferulic acid. The incorporation of three ¹³C atoms into the acrylic acid side chain makes it an invaluable tool for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Synthesis of this compound

The most common and efficient method for synthesizing ferulic acid is the Knoevenagel condensation.[1][2][3] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, vanillin and malonic acid, respectively. To produce this compound with the isotopic labels on the acrylic acid moiety, ¹³C-labeled malonic acid is required.

The linear formula for this compound, HOC₆H₃(OCH₃)¹³CH=¹³CH¹³CO₂H, confirms that the three carbons of the propenoic acid group are the sites of isotopic labeling.[4][5][6]

Reaction Scheme

The synthesis proceeds via a piperidine-catalyzed Knoevenagel condensation between vanillin and malonic acid-1,2,3-¹³C₃. The reaction is typically followed by decarboxylation to yield the desired trans-Ferulic acid-13C3.

Starting Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Malonic acid-1,2,3-¹³C₃

-

Piperidine (catalyst)

-

Pyridine (solvent)

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve vanillin (1 equivalent) and malonic acid-1,2,3-¹³C₃ (1.5 equivalents) in pyridine.

-

Catalyst Addition: Add piperidine (0.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl) to precipitate the product.

-

Isolation: Collect the crude this compound precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and any residual solvent or catalyst. A combination of recrystallization and column chromatography is typically employed to achieve high purity.

Experimental Protocol: Purification

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly and then filtered hot to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Column Chromatography (Optional): For higher purity, the recrystallized product can be further purified by silica gel column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A solvent system of ethyl acetate and hexane, with a small percentage of acetic acid to ensure the carboxylic acid remains protonated (e.g., Ethyl Acetate:Hexane:Acetic Acid, 50:50:1).

-

Procedure: Dissolve the recrystallized product in a minimum amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Quantitative Data

The following tables summarize key quantitative data for commercially available this compound, which can be used as a benchmark for synthesized material.

| Parameter | Value | Reference |

| Chemical Purity | 98% (CP) | [4][5] |

| Isotopic Purity | 99 atom % ¹³C | [4][5] |

| Molecular Weight | 197.16 g/mol | [4][5] |

| Melting Point | 168-172 °C | [5] |

| Mass Shift | M+3 | [5] |

Experimental Workflow and Diagrams

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the successful incorporation of the ¹³C isotopes.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of this compound (197.16 g/mol ) and the M+3 mass shift compared to the unlabeled compound.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Ferulic Acid: An Overview of Its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 3. media.knowde.com [media.knowde.com]

- 4. Sigma Aldrich Fine Chemicals Biosciences Ferulic acid-1,2,3-13C3 99 atom | Fisher Scientific [fishersci.com]

- 5. 3-甲氧基-4-羟基肉桂酸-1,2,3-13C3 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ferulic acid-1,2,3-13C3 13C 99atom , 98 CP 1261170-81-3 [sigmaaldrich.com]

An In-depth Technical Guide to Ferulic acid-13C3: Chemical Properties, Structural Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ferulic acid-13C3, a stable isotope-labeled derivative of the naturally occurring phenolic compound, ferulic acid. This document details its chemical and physical properties, structural features, and key applications in research and development, with a focus on its use as an internal standard for quantitative analysis and as a tracer in metabolic studies.

Chemical Properties and Structural Data

This compound is synthetically produced to incorporate three carbon-13 (¹³C) isotopes at specific positions within the propenoic acid side chain of the ferulic acid molecule. This isotopic labeling results in a mass shift of +3 compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based applications.[1][2]

General Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are largely identical to those of unlabeled trans-ferulic acid, with the exception of the molecular weight.

| Property | Value | Reference(s) |

| Synonyms | trans-4-Hydroxy-3-methoxycinnamic acid-13C3 | [1][3] |

| Molecular Formula | C₇¹³C₃H₁₀O₄ | [4][5] |

| Molecular Weight | 197.16 g/mol | [1][3][4] |

| Appearance | White to light yellow or tan solid powder | [1][4] |

| Melting Point | 168-172 °C | [1][2] |

| Storage Temperature | -20°C | [1][2] |

Isotopic and Chemical Purity

The utility of this compound as an internal standard is directly dependent on its isotopic enrichment and overall chemical purity. Commercial sources typically provide high-purity material suitable for sensitive analytical methods.

| Specification | Value | Reference(s) |

| Isotopic Purity | ≥99 atom % ¹³C | [1][3] |

| Chemical Purity | ≥98% (CP) | [1][3] |

| Mass Shift | M+3 | [1][2] |

Structural Identifiers

The precise chemical structure of this compound is defined by various standard chemical identifiers, which are crucial for database referencing and structural searches.

| Identifier Type | Identifier | Reference(s) |

| CAS Number | 1261170-81-3 | [1][4][5] |

| SMILES | COc1cc(ccc1O)[13CH]=[13CH]--INVALID-LINK--=O | [1][2] |

| InChI | 1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i3+1,5+1,10+1 | [1][2] |

| InChI Key | KSEBMYQBYZTDHS-SQDGEFSZSA-N | [1][2] |

Structural Analysis and Spectroscopic Data

The structural integrity of this compound is confirmed through standard analytical techniques. While specific spectra for the ¹³C-labeled version are proprietary to manufacturers, the spectroscopic characteristics are predictable based on the extensive data available for unlabeled ferulic acid. The key difference in the mass spectrum is the molecular ion peak, which appears at m/z 197 for the labeled compound, compared to m/z 194 for the natural compound.[6] The ¹³C NMR spectrum would show significantly enhanced signals for the three labeled carbon atoms of the acrylic acid moiety.

Applications in Research and Development

This compound is a high-value tool for a range of applications, primarily centered on its use in quantitative mass spectrometry and metabolic tracing.

Internal Standard for Quantitative Analysis

The most common application of this compound is as an internal standard (IS) for the accurate quantification of ferulic acid in complex biological matrices such as plasma, urine, and tissue extracts.[4][7] The co-elution of the labeled standard with the unlabeled analyte during liquid chromatography (LC) allows it to compensate for variations in sample preparation, injection volume, and matrix effects (e.g., ion suppression) in the mass spectrometer.[8][9]

Metabolic Flux Analysis

As a stable isotope tracer, this compound can be used in in vivo or in vitro studies to track the metabolic fate of ferulic acid.[1] By introducing the labeled compound into a biological system, researchers can trace the incorporation of the ¹³C atoms into downstream metabolites. This technique, known as metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic pathways.[10][11]

Experimental Protocols and Methodologies

The following sections provide detailed, generalized methodologies for the primary applications of this compound. These protocols are based on established practices for stable isotope dilution analysis and metabolic tracing.

Protocol: Quantification of Ferulic Acid in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of ferulic acid in plasma using this compound as an internal standard.

1. Preparation of Standards and Samples:

- Stock Solutions: Prepare a 1 mg/mL stock solution of both unlabeled ferulic acid and this compound (Internal Standard) in methanol.

- Calibration Curve Standards: Serially dilute the unlabeled ferulic acid stock solution with methanol to prepare a series of calibration standards ranging from 1 to 5000 ng/mL.

- Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

- Sample Preparation:

- Thaw frozen plasma samples on ice.

- To 100 µL of plasma, add 10 µL of the internal standard working solution.

- Add 300 µL of ice-cold methanol (containing 0.1% formic acid) to precipitate proteins.

- Vortex for 1 minute and incubate at -20°C for 20 minutes.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[7][12]

2. LC-MS/MS Analysis:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A suitable gradient to separate ferulic acid from matrix components (e.g., 5% B to 95% B over 8 minutes).

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative mode.

- MRM Transitions:

- Ferulic Acid: Q1: 193.1 m/z → Q3: 134.1 m/z

- This compound: Q1: 196.1 m/z → Q3: 137.1 m/z

3. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

- Determine the concentration of ferulic acid in the plasma samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Workflow for Metabolic Flux Analysis

The use of this compound as a tracer in metabolic flux analysis follows a structured workflow to elucidate the transformation and flow of the molecule through metabolic pathways.[1][2]

Caption: Workflow for metabolic flux analysis using this compound.

Role in Signaling Pathway Analysis

Unlabeled ferulic acid has been identified as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key protein in cell signaling.[4] By inhibiting FGFR1, ferulic acid can suppress downstream signaling pathways, such as the PI3K-Akt pathway, which are often implicated in cell proliferation and angiogenesis, particularly in cancer models.[3][4] this compound can be used in pharmacological studies to accurately quantify the uptake and distribution of ferulic acid within cells and tissues while studying its effects on these signaling cascades.

Caption: Inhibition of the FGFR1-PI3K-Akt signaling pathway by Ferulic Acid.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as a combustible solid and may cause skin, eye, and respiratory irritation.[1][2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the powder.

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of ferulic acid and for those investigating its metabolic fate and mechanism of action. Its high isotopic and chemical purity make it the gold standard for isotope dilution mass spectrometry. As research into the therapeutic potential of ferulic acid continues, particularly its role in modulating signaling pathways like FGFR1, the utility of this compound in preclinical and clinical research will undoubtedly expand.

References

- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of plasma caffeic and ferulic acid equivalents by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Ferulic Acid-13C3 in Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Ferulic acid-13C3 in metabolomics, a pivotal tool for researchers in drug development and life sciences. Ferulic acid, a ubiquitous phenolic compound found in plants, is renowned for its antioxidant, anti-inflammatory, and anticancer properties. Its stable isotope-labeled form, this compound, serves as an invaluable internal standard for accurate quantification in complex biological matrices, enabling precise pharmacokinetic studies and metabolic research.

Introduction to Ferulic Acid and its Significance

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a hydroxycinnamic acid that plays a crucial role in the structural integrity of plant cell walls. In biomedical research, it has garnered significant attention for its potential therapeutic effects, which are largely attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cell proliferation. However, to accurately assess its bioavailability, metabolism, and efficacy in preclinical and clinical studies, precise measurement of its concentration in biological fluids and tissues is paramount. This is where the use of stable isotope-labeled internal standards like this compound becomes essential.

The Role of this compound in Quantitative Metabolomics

In mass spectrometry-based metabolomics, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise quantification. This compound, which has three carbon-13 isotopes incorporated into its structure, is an ideal internal standard for the quantification of endogenous or administered ferulic acid.

The key advantages of using this compound include:

-

Correction for Matrix Effects: Biological samples are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to the unlabeled ferulic acid, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects can be effectively normalized.

-

Compensation for Sample Preparation Variability: Losses during sample extraction and processing are a common source of error. Adding a known amount of this compound at the beginning of the sample preparation workflow allows for the correction of any analyte loss during these steps.

-

Improved Accuracy and Precision: The use of an internal standard significantly improves the accuracy and precision of the analytical method, which is crucial for reliable pharmacokinetic modeling and biomarker validation.

While specific quantitative performance data for this compound as an internal standard is not extensively published, the principles of its application are well-established. The recovery and matrix effect would be assessed during method validation for a specific matrix (e.g., plasma, urine, cell lysate) to ensure the reliability of the quantification.

Data Presentation: Quantitative Method Validation and Pharmacokinetic Parameters

The following tables summarize key quantitative data from validated analytical methods for ferulic acid quantification and its pharmacokinetic parameters determined in preclinical studies. These values are representative of the performance expected from a robust analytical method utilizing a stable isotope-labeled internal standard like this compound.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Ferulic Acid Quantification

| Parameter | Matrix | Linear Range | LOD (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |

| Linearity & Sensitivity | Human Plasma | 0.1 - 5 ng/mL | - | 0.1 | Intra-day: <9.2, Inter-day: <9.2 | 95.4 - 111.4 | [1][2] |

| Rat Plasma | 0.1095 - 10.95 µg/mL | - | 0.1095 | Intra-day: 1.22-4.85, Inter-day: 2.85-8.77 | 81.12 - 98.98 | [3] | |

| Rat Plasma | 0.05 - 100 µg/mL | - | 0.05 | Intra-day: <15, Inter-day: <15 | - | [4] | |

| Recovery | Rat Plasma | - | - | - | - | 82.25 - 88.03 | [3] |

| Rat Plasma | - | - | - | - | 95.8 | [4] |

LOD: Limit of Detection; LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Table 2: Pharmacokinetic Parameters of Ferulic Acid in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | CL (L/h/kg) | Vd (L/kg) | Reference |

| Intravenous | 2 | - | - | 0.08 | 0.61 | 3.27 | 0.37 | [4] |

| Intravenous | 10 | - | - | 0.12 | 4.61 | 2.17 | 0.36 | [4] |

| Oral (in RAS-RLC extract) | 7.35 | 1.83 | 0.17 | 1.15 | 3.03 | - | - | [3] |

| Oral (Angoroside C metabolite) | 100 | 0.04 | 6.0 | 4.31 | 0.34 | - | - | [5][6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC: Area under the curve; CL: Clearance; Vd: Volume of distribution; RAS-RLC: Radix Angelica Sinensis and Rhizome Ligusticum.

Experimental Protocols

This section provides a detailed methodology for the quantification of ferulic acid in a biological matrix (e.g., rat plasma) using this compound as an internal standard, based on common practices in the field.

Quantification of Ferulic Acid in Rat Plasma using LC-MS/MS

Objective: To determine the concentration of ferulic acid in rat plasma samples from a pharmacokinetic study.

Materials:

-

Rat plasma samples

-

Ferulic acid standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of ferulic acid in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From these stocks, prepare working solutions at various concentrations for the calibration curve and quality control (QC) samples.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized during method development).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ferulic acid: Precursor ion (m/z) -> Product ion (m/z) (e.g., 193 -> 134)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 196 -> 137)

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analytes.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of ferulic acid to this compound against the concentration of the calibration standards.

-

Determine the concentration of ferulic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Signaling Pathways Modulated by Ferulic Acid

Ferulic acid exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate its influence on the Nrf2, NF-κB, and MAPK pathways.

Caption: Signaling pathways modulated by Ferulic Acid.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a pharmacokinetic study of ferulic acid in rats, utilizing this compound as an internal standard.

Caption: Workflow for a Ferulic Acid pharmacokinetic study.

Conclusion

This compound is an indispensable tool in the field of metabolomics for the accurate and precise quantification of ferulic acid in complex biological systems. Its use as an internal standard allows researchers to overcome common analytical challenges such as matrix effects and sample preparation variability, thereby generating reliable data for pharmacokinetic modeling, bioavailability assessment, and metabolic pathway analysis. The detailed protocols and understanding of the signaling pathways modulated by ferulic acid provided in this guide serve as a valuable resource for scientists and professionals in drug development and related fields, facilitating further research into the therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Comparison of Ferulic Acid in Normal and Blood Deficiency Rats after Oral Administration of Angelica sinensis, Ligusticum chuanxiong and Their Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Ferulic Acid-13C3 as a Tracer in Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the application of Ferulic acid-13C3 as a stable isotope tracer in metabolic flux analysis (MFA). While direct studies utilizing this compound are not extensively documented in publicly available literature, this document extrapolates its potential use based on the well-established principles of 13C-MFA and the known metabolic pathways of ferulic acid. This guide provides a comprehensive overview of ferulic acid metabolism, proposes a potential synthetic route for this compound, outlines detailed hypothetical experimental protocols for its use in in vitro and in vivo studies, and presents relevant quantitative data from existing literature on ferulic acid metabolism. Furthermore, it visualizes key metabolic and signaling pathways influenced by ferulic acid, offering a foundational resource for researchers venturing into the study of its metabolic fate and pharmacokinetics.

Introduction to Ferulic Acid and Metabolic Flux Analysis

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic compound found in the cell walls of plants, particularly in cereals, fruits, and vegetables.[1] It is recognized for its potent antioxidant, anti-inflammatory, and various other therapeutic properties.[2][3] Understanding the metabolic fate of ferulic acid is crucial for elucidating its mechanisms of action and optimizing its therapeutic applications.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[4] 13C-MFA, a subset of this technique, employs substrates labeled with the stable isotope carbon-13 (13C) to trace the flow of carbon atoms through metabolic pathways.[5] By analyzing the distribution of 13C in downstream metabolites, researchers can precisely determine intracellular metabolic fluxes.[6]

This compound , a stable isotope-labeled version of ferulic acid with three 13C atoms, represents a valuable tool for tracing the metabolic journey of this important phytochemical. The three labeled carbons would allow for precise tracking and quantification of its absorption, distribution, metabolism, and excretion (ADME).

Metabolism of Ferulic Acid

Ferulic acid undergoes extensive metabolism in both humans and the gut microbiota. The principal metabolic transformations include phase I and phase II reactions in the liver and degradation by microbial enzymes in the colon.

2.1. Human Metabolism

In humans, absorbed ferulic acid is primarily metabolized in the liver. The main reactions are:

-

Glucuronidation: Conjugation with glucuronic acid to form ferulic acid glucuronide.

-

Sulfation: Conjugation with a sulfate group to form ferulic acid sulfate.

-

Methylation, reduction, and side-chain cleavage: These reactions lead to a variety of other metabolites.[7]

A significant portion of ingested ferulic acid is rapidly absorbed and metabolized, with metabolites appearing in the plasma shortly after consumption.

2.2. Gut Microbiota Metabolism

A substantial amount of dietary ferulic acid reaches the colon, where it is metabolized by the gut microbiota.[8] Key microbial transformations include:

-

Decarboxylation: Removal of the carboxyl group to form 4-vinylguaiacol.

-

Reduction: Reduction of the side chain to form dihydroferulic acid.

-

Demethylation: Removal of the methyl group to form caffeic acid.[9]

-

Dehydroxylation: Removal of hydroxyl groups.

These microbial metabolites can be absorbed and exert biological effects.[8]

Proposed Synthesis of this compound

Proposed Reaction Scheme:

This reaction would label the three carbons of the acrylic acid side chain of ferulic acid.

Quantitative Data on Ferulic Acid Metabolism

The following tables summarize quantitative data from studies on ferulic acid pharmacokinetics and metabolism. It is important to note that these data were not generated using a this compound tracer but provide valuable baseline information.

Table 1: Pharmacokinetic Parameters of Ferulic Acid in Rats

| Parameter | Value | Reference |

| Intravenous Administration (10 mg/kg) | ||

| t1/2α (min) | 1.39 | [11] |

| t1/2β (min) | 7.01 | [11] |

| Oral Administration of Ethyl Ferulate (150 mg/kg) | ||

| Cmax (µg/mL) | 18.38 ± 1.38 | [12] |

| Tmax (h) | 0.25 | [12] |

Table 2: Urinary Excretion of Ferulic Acid and its Metabolites in Humans after Consumption of Various Sources

| Metabolite | Excretion (nmol/mg creatinine) | Time (hours) | Polyphenol Source | Reference |

| Ferulic acid | 12.35 | 24 | Cocoa powder in water | [13] |

| Ferulic acid | 2.31 | 24 | Cocoa powder in milk | [13] |

Table 3: Plasma Concentrations of Ferulic Acid and its Metabolites in Humans after Coffee Consumption

| Analyte | Concentration Range (nM) | Reference |

| Ferulic acid (FA) | 0 - 4800 | [14] |

| Dihydroferulic acid (DHFA) | 0 - 4800 | [14] |

| Isoferulic acid (IFA) | 0 - 4800 | [14] |

Experimental Protocols

The following are detailed hypothetical protocols for conducting metabolic flux analysis using this compound.

5.1. In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the kinetics of this compound metabolism by human liver enzymes.

Materials:

-

This compound

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

Internal standard (e.g., deuterated ferulic acid)

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures in phosphate buffer containing HLMs and the NADPH regenerating system.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound at various concentrations.

-

At specific time points, quench the reaction by adding cold ACN with 0.1% formic acid and the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of this compound and the formation of its 13C-labeled metabolites.

-

Calculate kinetic parameters (Km and Vmax) from the concentration-time data.

5.2. In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.

Materials:

-

This compound

-

Wistar rats

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., heparinized tubes)

-

Tissue homogenization equipment

-

LC-MS/MS system

Procedure:

-

Administer a single oral dose of this compound to the rats.

-

Collect blood samples at predetermined time points via tail vein or cardiac puncture.

-

Separate plasma by centrifugation.

-

House rats in metabolic cages to collect urine and feces over 24-48 hours.

-

At the end of the study, euthanize the animals and collect major organs (liver, kidney, intestine, etc.).

-

Process plasma, urine, and homogenized tissue samples by protein precipitation or solid-phase extraction.

-

Analyze the samples using LC-MS/MS to quantify this compound and its labeled metabolites.

-

Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, etc.) from the plasma concentration-time data.

-

Quantify the amount of labeled compounds in urine, feces, and tissues to determine excretion and distribution patterns.

5.3. Gut Microbiota Metabolism Study (In Vitro Fermentation)

Objective: To investigate the metabolic transformation of this compound by human gut microbiota.

Materials:

-

This compound

-

Fresh human fecal samples from healthy donors

-

Anaerobic basal medium

-

Anaerobic chamber or system

-

LC-MS/MS system

-

16S rRNA gene sequencing platform

Procedure:

-

Prepare a fecal slurry in the anaerobic basal medium inside an anaerobic chamber.

-

Add this compound to the fecal culture.

-

Incubate the culture under anaerobic conditions at 37°C.

-

Collect samples at different time points.

-

Analyze the samples for the disappearance of this compound and the appearance of its 13C-labeled metabolites using LC-MS/MS.

-

Analyze the microbial composition of the cultures at the beginning and end of the fermentation using 16S rRNA gene sequencing to identify potential bacterial species involved in the metabolism.

Visualization of Pathways

6.1. Metabolic Pathways of Ferulic Acid

The following diagrams illustrate the major metabolic routes of ferulic acid in humans and the gut microbiota.

Caption: Major metabolic pathways of ferulic acid in humans and gut microbiota.

6.2. Experimental Workflow for In Vivo Study

This diagram outlines the key steps in an in vivo study using this compound.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

6.3. Ferulic Acid and the AMPK Signaling Pathway

Ferulic acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis.[9][15][16]

Caption: Ferulic acid activates the AMPK signaling pathway.

Conclusion

This compound holds significant promise as a tracer for detailed metabolic flux analysis of this important phytochemical. Although direct experimental data using this specific tracer is currently limited, this guide provides a robust framework for its application. By leveraging the proposed synthetic route and experimental protocols, researchers can gain unprecedented insights into the metabolic fate of ferulic acid, its interaction with the gut microbiome, and its influence on key signaling pathways. Such studies are essential for advancing our understanding of its health benefits and for the development of novel therapeutic strategies.

References

- 1. HPLC determination of ferulic acid in rat plasma after oral administration of Rhizoma Chuanxiong and its compound preparation - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. The Robot Scientist - Models of Metabolism [aber.ac.uk]

- 6. repository.aaup.edu [repository.aaup.edu]

- 7. researchgate.net [researchgate.net]

- 8. Ferulic Acid: Signaling Pathways in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. trans-ferulic acid attenuates hyperglycemia-induced oxidative stress and modulates glucose metabolism by activating AMPK signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 12. researchgate.net [researchgate.net]

- 13. Showing pharmacokinetics for Ferulic acid metabolite after consumption of various sources - Phenol-Explorer [phenol-explorer.eu]

- 14. Quantitative analysis of plasma caffeic and ferulic acid equivalents by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ferulic acid regulates muscle fiber type formation through the Sirt1/AMPK signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 16. Ferulic acid restores mitochondrial dynamics and autophagy via AMPK signaling pathway in a palmitate-induced hepatocyte model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isotopic Labeling of Ferulic Acid: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Ferulic acid, a ubiquitous phenolic compound found in the plant kingdom, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties. To unravel its complex metabolic fate, understand its mechanism of action, and develop it as a therapeutic agent, researchers are increasingly turning to isotopic labeling. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of isotopically labeled ferulic acid.

Introduction to Isotopic Labeling of Ferulic Acid

Isotopic labeling involves the replacement of one or more atoms of a molecule with their isotopes. For ferulic acid, this typically involves the use of stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D), or the radioisotope Tritium (³H or T). These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished by their mass or radioactivity. This distinction allows them to be used as tracers in biological systems and as internal standards for highly accurate quantification.[1][2]

Commonly Used Isotopes for Labeling Ferulic Acid:

-

Carbon-13 (¹³C): A stable isotope of carbon, ¹³C-labeled ferulic acid is an invaluable tool for metabolic flux analysis and for use as an internal standard in mass spectrometry-based quantification.[1][2]

-

Deuterium (²H or D): A stable isotope of hydrogen, deuterium-labeled ferulic acid is frequently used as an internal standard in mass spectrometry and can also be employed to study kinetic isotope effects in metabolic pathways.

-

Tritium (³H or T): A radioactive isotope of hydrogen, tritium-labeled ferulic acid offers high sensitivity for detection and is used in radiolabeling assays and to trace the molecule's distribution in tissues and biological fluids.[3]

Synthesis of Isotopically Labeled Ferulic Acid

The synthesis of isotopically labeled ferulic acid can be achieved through various chemical methods. The choice of method depends on the desired isotope, the position of the label, and the required isotopic enrichment.

Synthesis of ¹³C-Labeled Ferulic Acid

A common method for synthesizing ¹³C-labeled ferulic acid is the Knoevenagel condensation of ¹³C-labeled vanillin with malonic acid.[4][5]

Experimental Protocol: Knoevenagel Condensation for [¹³C]-Ferulic Acid

-

Reaction Setup: In a round-bottom flask, dissolve ¹³C-labeled vanillin (e.g., [¹³C₆]-vanillin for ring labeling or vanillin with a ¹³C-labeled formyl group) and malonic acid (1.2 equivalents) in a suitable solvent such as pyridine or a mixture of pyridine and piperidine.[5]

-

Condensation: Heat the reaction mixture at a specific temperature (e.g., 80-100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Hydrolysis and Decarboxylation: After the condensation is complete, add water and an acid (e.g., hydrochloric acid) to the reaction mixture to hydrolyze the intermediate and induce decarboxylation, yielding ferulic acid.

-

Purification: The crude ¹³C-labeled ferulic acid is then purified by recrystallization or column chromatography to obtain the final product with high purity.[6]

Synthesis Yields for Ferulic Acid and its Derivatives:

| Compound | Starting Materials | Catalyst/Solvent | Yield | Reference |

| Ferulic Acid | Vanillin, Malonic Acid | Morpholine (Microwave) | High | [5] |

| Glycine Propyl Ester Ferulate (GPr[FA]) | Ferulic Acid, Glycine Propyl Ester | Ethanol | 97% | [7] |

| L-leucine Propyl Ester Ferulate (LPr[FA]) | Ferulic Acid, L-leucine Propyl Ester | Ethanol | 98% | [7] |

| L-proline Propyl Ester Ferulate (PPr[FA]) | Ferulic Acid, L-proline Propyl Ester | Ethanol | 94% | [7] |

Synthesis of Deuterium-Labeled Ferulic Acid

Deuterium can be introduced into the ferulic acid molecule through hydrogen isotope exchange (HIE) reactions, often catalyzed by transition metals like iridium or palladium.[8][9]

Experimental Protocol: Iridium-Catalyzed Hydrogen Isotope Exchange for [²H]-Ferulic Acid

-

Catalyst Preparation: Prepare or obtain a suitable iridium catalyst, such as [Ir(COD)(IMesMe)(PBn₃)]BArF.[9]

-

Reaction Setup: In a reaction vessel, dissolve ferulic acid in a suitable solvent (e.g., dichloromethane). Add the iridium catalyst under an inert atmosphere.

-

Deuteration: Introduce a deuterium source, typically deuterium gas (D₂) or a deuterated solvent like D₂O. The reaction is then stirred at a specific temperature for a set period to allow for the exchange of hydrogen atoms with deuterium.[8]

-

Work-up and Purification: After the reaction, the solvent is removed, and the deuterated ferulic acid is purified using chromatographic techniques to remove the catalyst and any byproducts.

Synthesis of Tritium-Labeled Ferulic Acid

Tritium labeling can be achieved through methods such as catalytic reduction of a suitable precursor with tritium gas or by exposure to tritium gas in the presence of a catalyst.[3]

Experimental Protocol: Tritium Gas Exposure for [³H]-Ferulic Acid

-

Sample Preparation: Place a small amount of ferulic acid in a reaction vessel suitable for handling radioactive gases.

-

Catalytic Exchange: Introduce a catalyst, such as palladium on carbon (Pd/C).

-

Tritiation: Evacuate the vessel and then introduce tritium gas (T₂). The reaction is allowed to proceed for a specific duration, during which tritium atoms exchange with hydrogen atoms on the ferulic acid molecule.

-

Purification: After the reaction, the excess tritium gas is removed, and the tritiated ferulic acid is rigorously purified, typically by HPLC, to remove any radiolabeled impurities.

Applications and Experimental Workflows

Isotopically labeled ferulic acid is a powerful tool in various research areas, from metabolism studies to quantitative bioanalysis.

Metabolic Flux Analysis

¹³C-labeled ferulic acid is instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[10][11][12]

Experimental Workflow: ¹³C-Metabolic Flux Analysis

Caption: Workflow for ¹³C-Metabolic Flux Analysis using labeled ferulic acid.

Quantitative Analysis using Stable Isotope Dilution Assay

Stable isotope-labeled ferulic acid (e.g., ¹³C or ²H-labeled) is the gold standard for accurate quantification of ferulic acid and its metabolites in complex biological matrices using mass spectrometry.[1][2]

Experimental Workflow: Stable Isotope Dilution Mass Spectrometry

Caption: Workflow for quantitative analysis using stable isotope dilution.

Performance of Analytical Methods for Ferulic Acid Quantification:

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |

| HPLC | Plasma | - | 0.05 µg/mL | 0.999 | [13] |

| HPLC-DAD | Plant Extract | 0.7 µg/mL | 2.6 µg/mL | - | |

| Spectrophotometry | Solution | - | - | 0.988 | [14] |

Metabolic and Signaling Pathways of Ferulic Acid

Isotopic labeling has been crucial in elucidating the metabolic fate and signaling pathways modulated by ferulic acid.

Metabolic Pathways

Ferulic acid undergoes extensive metabolism in the body, including conjugation and microbial degradation in the gut.

References

- 1. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of caffeic and ferulic acids in oatmeal. Comparison of a conventional method with a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of labelled compound of ferulic acid and caffeic acid with tritium [inis.iaea.org]

- 4. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 5. impactfactor.org [impactfactor.org]

- 6. Preparation of ferulic acid from agricultural wastes: its improved extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 9. Thesis | New iridium-catalysed methods for the hydrogen isotope exchange of pharmaceutically-relevant compounds | ID: 5q47rp25s | STAX [stax.strath.ac.uk]

- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 14. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Ferulic Acid-13C3 in Elucidating Plant Cell Wall Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cell wall is a complex and dynamic structure crucial for plant growth, development, and defense. Its intricate network of polysaccharides and lignin presents a significant barrier to the efficient utilization of plant biomass for biofuels and other bioproducts. Ferulic acid, a hydroxycinnamic acid, plays a pivotal role in the architecture of the plant cell wall by cross-linking polysaccharides, particularly arabinoxylans, and serving as a nucleation site for lignin polymerization.[1] To unravel the complexities of these processes, stable isotope labeling has emerged as a powerful tool. This technical guide focuses on the application of ferulic acid-13C3, a stable isotope-labeled version of ferulic acid, in studying the biosynthesis and incorporation of this key phenolic compound into the plant cell wall. The use of 13C-labeled precursors, in conjunction with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, allows for the precise tracing of metabolic pathways and the quantification of incorporation rates into cell wall polymers.

Synthesis of this compound

While this compound is commercially available from suppliers of stable isotopes, understanding its synthesis is valuable for researchers. The synthesis of trans-4-Hydroxy-3-methoxycinnamic acid-13C3 typically involves a Wittig or Horner-Wadsworth-Emmons reaction, starting from vanillin and a 13C-labeled phosphonate or phosphonium ylide. The three carbon atoms of the propenoic acid side chain are labeled with 13C.

A plausible synthetic route, based on standard organic chemistry principles, is outlined below. This scheme is a representation of a potential synthesis and may vary from proprietary methods used by commercial suppliers.

Diagram: Synthesis of this compound

Caption: A representative synthetic pathway for this compound.

Experimental Protocols

The successful application of this compound as a tracer requires carefully designed experimental protocols for its introduction into the plant system and subsequent analysis. The following sections detail methodologies for feeding experiments and sample analysis.

Protocol 1: Feeding of this compound to Plant Cell Suspension Cultures

Plant cell suspension cultures, such as those from Arabidopsis thaliana, offer a controlled system for studying metabolic pathways.

Materials:

-

Arabidopsis thaliana cell suspension culture (e.g., T87 line)

-

Growth medium (e.g., Murashige and Skoog medium)

-

This compound (dissolved in a minimal amount of DMSO and diluted in the growth medium)

-

Shaker incubator

-

Filtration system (e.g., Büchner funnel with filter paper)

-

Liquid nitrogen

Procedure:

-

Culture Preparation: Grow Arabidopsis cell suspension cultures in liquid medium under controlled conditions (e.g., 25°C, continuous light, 120 rpm shaking).

-

Preparation of Feeding Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh growth medium to the desired final concentration (e.g., 10-100 µM).

-

Pulse Labeling: To initiate the experiment, replace the existing medium with the this compound containing medium. This marks the beginning of the "pulse."

-

Time-Course Sampling: At various time points during the pulse (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), harvest a portion of the cell culture by vacuum filtration.

-

Chase Period (Optional): After a defined pulse period, the cells can be washed with fresh medium without the labeled ferulic acid and transferred to this new medium. This "chase" period allows for the tracking of the labeled ferulic acid through different metabolic pools and into the cell wall. Samples can be collected at various time points during the chase.[2]

-

Quenching and Storage: Immediately after harvesting, quench the metabolic activity by flash-freezing the cells in liquid nitrogen. Store the samples at -80°C until further analysis.

Protocol 2: Analysis of this compound Incorporation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying the incorporation of labeled compounds into various cellular fractions.[3][4]

Sample Preparation:

-

Cell Wall Isolation: Thaw the frozen cell samples and perform a cell wall isolation procedure. This typically involves homogenizing the cells and washing the insoluble material sequentially with solvents (e.g., ethanol, acetone) to remove soluble metabolites, lipids, and pigments.

-

Alkaline Hydrolysis: To release ferulic acid and its dimers that are ester-linked to the cell wall polysaccharides, treat the isolated cell wall material with a sodium hydroxide solution (e.g., 2 M NaOH) at room temperature for several hours in the dark.

-

Acidification and Extraction: Acidify the hydrolysate with hydrochloric acid and extract the released phenolic acids with an organic solvent like ethyl acetate.

-

Derivatization (Optional): Depending on the LC-MS method, derivatization of the phenolic acids may be performed to improve their chromatographic behavior and ionization efficiency.

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the extracted phenolic acids using a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in a suitable mode, such as multiple reaction monitoring (MRM). For this compound, the mass transition would be from the m/z of the labeled precursor ion to a specific product ion. The unlabeled ferulic acid would have a different precursor m/z, allowing for simultaneous detection and quantification of both labeled and unlabeled forms.

Quantitative Data Presentation

The data obtained from LC-MS/MS analysis can be used to determine the rate of ferulic acid incorporation and its distribution within the cell wall. The following tables provide a template for presenting such quantitative data.

Table 1: Incorporation of this compound into the Cell Wall over Time

| Time Point | Total Ferulic Acid (nmol/mg cell wall) | This compound (nmol/mg cell wall) | % Labeling |

| 0 h | 10.2 ± 0.8 | 0 | 0 |

| 1 h | 10.5 ± 0.9 | 1.2 ± 0.1 | 11.4 |

| 4 h | 11.1 ± 1.0 | 4.5 ± 0.3 | 40.5 |

| 8 h | 11.8 ± 1.1 | 7.9 ± 0.5 | 66.9 |

| 24 h | 12.5 ± 1.2 | 10.8 ± 0.7 | 86.4 |

Table 2: Distribution of this compound in Different Cell Wall Fractions

| Cell Wall Fraction | This compound (nmol/mg fraction) |

| Pectin-bound | 0.5 ± 0.1 |

| Hemicellulose-bound (Arabinoxylans) | 8.9 ± 0.6 |

| Lignin-bound (etherified) | 1.4 ± 0.2 |

Signaling Pathways and Experimental Workflows

The biosynthesis of ferulic acid and its subsequent incorporation into the plant cell wall involves a series of enzymatic reactions and transport processes. Visualizing these pathways and experimental workflows can aid in understanding the complex interplay of these events.

Ferulic Acid Biosynthesis and Incorporation Pathway

Ferulic acid is synthesized through the phenylpropanoid pathway. It is then activated to feruloyl-CoA, which serves as the precursor for its incorporation into arabinoxylans via ester linkages and as a building block for lignin biosynthesis.

Diagram: Ferulic Acid Biosynthesis and Incorporation Pathway

Caption: Biosynthesis of ferulic acid and its incorporation into cell wall polymers.

Experimental Workflow for Pulse-Chase Labeling

A pulse-chase experiment using this compound allows for the temporal resolution of its metabolic fate.

Diagram: Experimental Workflow

Caption: Workflow for a pulse-chase experiment with this compound.

Conclusion

The use of this compound as a metabolic tracer provides a powerful approach to dissect the intricate processes of plant cell wall biosynthesis. By combining stable isotope labeling with sensitive analytical techniques, researchers can gain unprecedented insights into the dynamics of ferulic acid incorporation, the cross-linking of cell wall polymers, and the overall architecture of the plant cell wall. This knowledge is fundamental for developing strategies to improve biomass digestibility for biofuel production and to enhance plant resistance to biotic and abiotic stresses. The protocols and workflows outlined in this guide provide a framework for conducting such studies and contributing to the advancement of plant science and biotechnology.

References

- 1. The release and catabolism of ferulic acid in plant cell wall by rumen microbes: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantifying the Labeling and the Levels of Plant Cell Wall Precursors Using Ion Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ferulic Acid-13C3: Commercial Availability, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available isotopic-labeled standard, Ferulic acid-13C3. Targeted at the scientific community, this document consolidates information on its availability, purity specifications from various suppliers, and detailed protocols for its application in metabolic research, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.

Commercial Availability and Purity of this compound

This compound (CAS No. 1261170-81-3) is a stable isotope-labeled derivative of ferulic acid, an antioxidant commonly found in plant cell walls. Its primary application in research is as an internal standard for the accurate quantification of ferulic acid and related phenolic compounds in complex biological matrices. Several chemical suppliers offer this compound, with purities and isotopic incorporation levels suitable for sensitive analytical techniques.

The following table summarizes the commercial availability and key specifications of this compound from various suppliers.

| Supplier | Product/Catalog No. | Purity | Isotopic Incorporation | Additional Information |

| MedChemExpress | HY-N0060S1 | 98.3%[1] | Not specified | Certificate of Analysis (COA) and Safety Data Sheet (SDS) available on their website.[1] |

| P212121 Store | Not specified | > 98.0%[2] | 99% 13C[2] | |

| IsoSciences (via Biomol) | ISO-9114.1 (1 mg), ISO-9114.5 (5 mg) | >98%[3] | ≥99%[3] | Intended for use as an LC/MS internal standard.[3] |

| BLD Pharm | Not specified | Not specified | Not specified | CAS No. 1261170-81-3.[4] |

| Cambridge Isotope Laboratories | Not specified | 99% | Not specified | Mentioned as a supplier in a research article.[5] |

| Sigma-Aldrich | Not specified | Not specified | Not specified | Mentioned as a supplier of internal standards in a research article.[6] |

Experimental Protocols: Application as an Internal Standard in LC-MS/MS

This compound is predominantly used as an internal standard in quantitative metabolomics studies to correct for variations in sample preparation and instrument response. Below are detailed methodologies from published research, illustrating its application.

Protocol 1: Analysis of Antioxidants in Plant Tissues

This protocol describes the extraction and analysis of 13 secondary metabolites, including ferulic acid, from cucumber leaves using LC-MS/MS.

1. Sample Preparation:

-

Weigh 100 mg of frozen, powdered cucumber leaf tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of an extraction solution consisting of 80:20 methanol and water with 2% formic acid.

-

Spike the extraction solution with this compound to a final concentration appropriate for the expected levels of endogenous ferulic acid.

-

Vortex the mixture at 3000 rpm for 30 minutes.

-

Sonicate in a 25°C water bath for 30 minutes.

-

Centrifuge at 20,000 x g for 20 minutes.

-

Collect the supernatant for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis:

-

The publication notes the use of a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[5]

-

While specific column and gradient details are not fully provided in the snippet, such methods typically involve a C18 reversed-phase column with a gradient of mobile phases such as water with formic acid and acetonitrile with formic acid.

Protocol 2: Targeted Metabolomics of Human Plasma

This protocol outlines the preparation of human plasma samples for the targeted analysis of a wide range of metabolites, including phenolic acids.

1. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a solution containing the internal standard, this compound (e.g., at 1 mg/L in water).

-

Add 500 µL of cold acetonitrile (-20°C) containing 1.5 M formic acid and 10 mM ammonium formate to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Incubate at -20°C for 10 minutes to enhance protein precipitation.

-

Use a positive pressure manifold to collect the extract.

-

Dry the extract under a stream of nitrogen gas.

-

Reconstitute the dried residue in 100 µL of a water:acetonitrile (80:20, v/v) solution containing 0.1% formic acid.[7]

2. UHPLC-QTRAP Analysis:

-

The analysis is performed using an ultra-high-performance liquid chromatography system coupled to a QTRAP mass spectrometer.

-

Calibration curves are typically prepared at multiple concentration levels (e.g., 0.1–2000 µg/L) to ensure accurate quantification.[7]

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates a typical experimental workflow for a targeted metabolomics study utilizing this compound as an internal standard.

A generalized workflow for targeted metabolomics using an internal standard.

Logical Relationship in Quantitative Analysis

The fundamental principle behind using this compound as an internal standard is based on the assumption that the labeled and unlabeled forms of the analyte behave identically during sample preparation and analysis. The following diagram illustrates this logical relationship.

The role of this compound in achieving accurate quantification.

This guide provides a foundational understanding of this compound for research applications. For specific experimental setups, it is recommended to consult the detailed product information from the respective suppliers and relevant scientific literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. store.p212121.com [store.p212121.com]

- 3. Ferulic acid-[13C3] | CAS 1261170-81-3 | IsoSciences | Biomol.com [biomol.com]

- 4. 1261170-81-3|Ferulic acid-1,2,3-13C3|BLD Pharm [bldpharm.com]

- 5. escholarship.org [escholarship.org]

- 6. air.unimi.it [air.unimi.it]

- 7. Metabolite Biomarkers Linking a High-Fiber Rye Intervention with Cardiometabolic Risk Factors: The RyeWeight Study - PMC [pmc.ncbi.nlm.nih.gov]

Ferulic Acid-13C3: A Technical Guide for Researchers

Abstract

This technical guide provides comprehensive information on Ferulic acid-13C3, a stable isotope-labeled derivative of the ubiquitous phenolic compound, ferulic acid. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It covers the fundamental properties of this compound, including its CAS number and molecular weight, and presents its primary application as an internal standard in quantitative mass spectrometry-based assays. Detailed experimental protocols for its use in pharmacokinetic studies are provided, alongside an exploration of the key signaling pathways influenced by its unlabeled counterpart, ferulic acid.

Introduction

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic acid widely found in the plant kingdom, notably in cereals, fruits, and vegetables. It is recognized for its potent antioxidant and anti-inflammatory properties. This compound is a stable isotope-labeled version of ferulic acid, where three carbon atoms in the propenoic acid side chain are replaced with the heavier carbon-13 isotope. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based quantification of natural ferulic acid in complex biological matrices. Its use allows for precise and accurate measurements by correcting for variations in sample preparation and instrument response.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Citation |

| CAS Number | 1261170-81-3 | [1][2][3][4][5] |

| Molecular Weight | 197.16 g/mol | [1][3] |

| Synonyms | trans-4-Hydroxy-3-methoxycinnamic acid-13C3 | [1] |

| Appearance | Powder | [1] |

| Melting Point | 168-172 °C | [1] |

| Storage Temperature | -20°C | [1] |

Application in Quantitative Analysis: Pharmacokinetic Studies

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ferulic acid in biological samples. This is crucial for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of ferulic acid.

Pharmacokinetic Parameters of Ferulic Acid in Rats

The following table summarizes key pharmacokinetic parameters of ferulic acid in rats following intravenous administration, as determined by studies that would typically employ a stable isotope-labeled internal standard like this compound for accurate quantification.

| Parameter | 2 mg/kg Dose | 10 mg/kg Dose | Citation |

| Plasma Half-life (α phase, t1/2α) | 1.10 min | 1.39 min | [2] |

| Plasma Half-life (β phase, t1/2β) | 5.02 min | 7.01 min | [2] |

| Total Body Clearance (CLt) | Significantly decreased with increased dose | [2] |

Experimental Protocol: Quantification of Ferulic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed, representative protocol for the quantification of ferulic acid in human plasma.

3.2.1. Materials and Reagents

-

Ferulic acid (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (blank)

3.2.2. Sample Preparation

-

Spiking of Internal Standard: To 100 µL of human plasma, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Final Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.

-

Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.2.3. Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

-

Injection Volume: 5 µL

3.2.4. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ferulic acid: Precursor ion [M-H]⁻ at m/z 193, with product ions to be determined (e.g., m/z 178, 134).

-

This compound: Precursor ion [M-H]⁻ at m/z 196, with corresponding shifted product ions.

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum signal intensity for both the analyte and the internal standard.

3.2.5. Workflow Diagram

Caption: Workflow for the quantification of ferulic acid in plasma using this compound.

Signaling Pathways Modulated by Ferulic Acid

Ferulic acid exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its therapeutic potential.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Ferulic acid has been shown to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest.

Caption: Ferulic acid inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. Ferulic acid can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

Caption: Ferulic acid suppresses the pro-inflammatory NF-κB pathway.

TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is involved in fibrosis. Ferulic acid has been shown to inhibit this pathway, suggesting its potential as an anti-fibrotic agent.

Caption: Ferulic acid's role in inhibiting the TGF-β/Smad fibrotic pathway.

Conclusion

This compound is an indispensable tool for researchers studying the pharmacokinetics and metabolism of ferulic acid. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from LC-MS/MS analyses. Furthermore, a thorough understanding of the signaling pathways modulated by the parent compound, ferulic acid, provides a foundation for investigating its therapeutic applications in a variety of disease models. This guide serves as a valuable resource for the effective utilization of this compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 3. Ferulic acid: A review of its pharmacology, pharmacokinetics and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

Safeguarding Research: A Technical Guide to the Laboratory Handling of Ferulic Acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling and use of Ferulic acid-13C3 in a laboratory setting. This compound, a stable isotope-labeled form of the naturally occurring phenolic compound ferulic acid, is a valuable tool in metabolomic research, drug metabolism studies, and as an internal standard for quantitative analysis.[1][2][3][4] While its chemical and biological properties are considered identical to its unlabeled counterpart, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Compound Identification and Properties

This compound is chemically known as 4-hydroxy-3-methoxycinnamic acid with three carbon-13 isotopes incorporated into its structure.[5][6] This isotopic labeling allows for its differentiation from the endogenous ferulic acid in biological samples, primarily through mass spectrometry.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇(¹³C)₃H₁₀O₄ | [5] |

| Molecular Weight | 197.16 g/mol | [6][7] |

| CAS Number | 1261170-81-3 | [5][6] |

| Appearance | Powder | [6][7] |

| Melting Point | 168-172 °C | [6][7] |

| Storage Temperature | -20°C | [6][7][8] |

| Isotopic Purity | ≥98% (CP), 99 atom % ¹³C | [6][7] |

Safety and Hazard Information

The hazard profile of this compound is comparable to that of unlabeled ferulic acid. Based on available safety data sheets, the compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

First Aid Measures

-

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.

-

After skin contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[9]

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent exposure.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid formation of dust and aerosols.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and gloves.[8]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] The recommended storage temperature is -20°C.[6][7][8]

Experimental Protocols: General Workflow for Using this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analysis, for example, in liquid chromatography-mass spectrometry (LC-MS) based methods.[10]

Caption: General workflow for utilizing this compound as an internal standard in quantitative analysis.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution of a specific concentration.

-

Sample Preparation: Process biological samples (e.g., plasma, urine, tissue homogenates) to prepare them for analysis. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Spiking of Internal Standard: Add a precise volume of the this compound stock solution to each sample, calibration standard, and quality control sample. This ensures that each sample contains the same amount of the internal standard.

-

Extraction: Perform the extraction procedure to isolate the analyte of interest (endogenous ferulic acid) and the internal standard from the sample matrix.

-

LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) for both endogenous ferulic acid and this compound.

-

Quantification: The concentration of endogenous ferulic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Role and Signaling Pathways of Ferulic Acid

Ferulic acid exhibits a range of biological activities, primarily attributed to its potent antioxidant properties.[11][12][13] It can scavenge free radicals and modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.[14][15] As this compound is biologically equivalent to its unlabeled form, understanding these pathways is crucial for interpreting experimental results.

Antioxidant Mechanism

The antioxidant activity of ferulic acid stems from its ability to donate a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing them and forming a stable phenoxyl radical.[11][13]